Bz-(Me)Tz-NHS Bz-(Me)Tz-NHS
Brand Name: Vulcanchem
CAS No.: 1454558-58-7
VCID: VC8241770
InChI: InChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26)
SMILES: CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O
Molecular Formula: C19H20N6O5
Molecular Weight: 412.4 g/mol

Bz-(Me)Tz-NHS

CAS No.: 1454558-58-7

Cat. No.: VC8241770

Molecular Formula: C19H20N6O5

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

Bz-(Me)Tz-NHS - 1454558-58-7

Specification

CAS No. 1454558-58-7
Molecular Formula C19H20N6O5
Molecular Weight 412.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate
Standard InChI InChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26)
Standard InChI Key SAFWEESCGQHGHJ-UHFFFAOYSA-N
SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O

Introduction

Chemical and Structural Properties of Bz-(Me)Tz-NHS

Molecular Composition and Formula

Bz-(Me)Tz-NHS is a heterobifunctional crosslinker with the molecular formula C₁₉H₂₀N₆O₅ and a molecular weight of 412.40 g/mol . Its IUPAC name, (2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate, reflects its dual functionality: an NHS ester for amine coupling and a methyltetrazine group for IEDDA reactions . The compound’s SMILES notation, CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O, highlights the spatial arrangement of its reactive groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1454558-58-7
Molecular FormulaC₁₉H₂₀N₆O₅
Molecular Weight412.40 g/mol
Solubility in DMSO10 mg/mL (24.25 mM)
Purity≥98%
Topological Polar SA144 Ų

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of Bz-(Me)Tz-NHS involves a multi-step protocol to conjugate methyltetrazine with an NHS-activated linker. A representative method from the literature includes:

  • Boc Deprotection: Trifluoroacetic acid (TFA)-mediated removal of a tert-butoxycarbonyl (Boc) group from a precursor amine .

  • Amide Coupling: Reaction of the deprotected amine with methyltetrazine-NHS ester in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .

  • Purification: Isolation via high-performance liquid chromatography (HPLC) to achieve >98% purity .

IEDDA Click Chemistry

The methyltetrazine group in Bz-(Me)Tz-NHS undergoes rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO), achieving rate constants exceeding 10⁴ M⁻¹s⁻¹ . This reactivity enables site-specific protein modification, as demonstrated in the rebridging of disulfide bonds in antibodies (e.g., Fab fragments) . For instance, Fab-Tetrazine conjugates generated using Bz-(Me)Tz-NHS showed complete disulfide rebridging, confirmed by SDS-PAGE and MALDI-TOF mass spectrometry .

Applications in Biomedical Research

Protein-Drug Conjugation

Bz-(Me)Tz-NHS is instrumental in synthesizing antibody-drug conjugates (ADCs). By modifying cysteine residues in antibodies, it enables the attachment of cytotoxic agents or imaging probes. In one study, Fab-PEG113-TCO conjugates were prepared using Bz-(Me)Tz-NHS, yielding stable adducts with extended circulation half-lives . The NHS ester ensures efficient amine labeling, while the tetrazine-TCO click reaction minimizes off-target effects .

Diagnostic Probe Development

The reagent’s fluorogenic properties facilitate real-time tracking of biomolecular interactions. Jolita Seckute et al. employed Bz-(Me)Tz-NHS in oligonucleotide-templated ligations, achieving rapid (<5 min) and selective fluorescence activation upon TCO binding . This application is critical for in situ hybridization and single-molecule imaging.

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